molecular formula C10H12N2O4S B2357654 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid CAS No. 1613051-31-2

3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

Cat. No.: B2357654
CAS No.: 1613051-31-2
M. Wt: 256.28
InChI Key: RTXSBTMWKUJVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is an organic compound with the molecular formula C10H12N2O4S. It is characterized by the presence of a pyridine ring substituted with a dimethylsulfamoyl group and a prop-2-enoic acid moiety.

Scientific Research Applications

3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety information for DMSPA includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid typically involves the reaction of 3-bromopyridine with dimethylsulfamide under basic conditions to introduce the dimethylsulfamoyl group. This is followed by a Heck reaction with acrylic acid to form the prop-2-enoic acid moiety. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(Methylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
  • 3-[5-(Ethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
  • 3-[5-(Phenylsulfamoyl)pyridin-3-yl]prop-2-enoic acid

Uniqueness

3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid is unique due to the presence of the dimethylsulfamoyl group, which enhances its solubility and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(E)-3-[5-(dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-12(2)17(15,16)9-5-8(6-11-7-9)3-4-10(13)14/h3-7H,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXSBTMWKUJVNJ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CN=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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